(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine
Description
(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine is an organic compound characterized by its unique structure, which includes a dithiepine ring system
Properties
Molecular Formula |
C12H14S2 |
|---|---|
Molecular Weight |
222.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-6,7-dihydro-5H-1,4-dithiepine |
InChI |
InChI=1S/C12H14S2/c1-10-3-5-11(6-4-10)12-9-13-7-2-8-14-12/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
SEMCGZCSBXPFFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSCCCS2 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Palladium-catalyzed coupling | Pd(OAc)2, CuI, PPh3, Et3N, MeCN, 80 °C | Alkynyl-substituted aromatic/heterocycle | 62–85 | Introduction of alkyne moiety |
| 2 | Oxidation | CrO3 / 25% H2SO4, acetone, 0 °C | Ketone intermediate | ~75 | Converts hydroxy to keto group |
| 3 | Thioketal formation | 1,3-Propanedithiol, NaH, rt, 3 h | Thioketal intermediate | ~73 | Precursor to dithiepine ring |
| 4 | Direct dithiolene annulation | 1,2-Ethanedithiol or 1,3-Propanedithiol, NaH, dry THF, rt, 3–6 h | Dithiepine ring system | 60–74 | Formation of 6,7-dihydro-5H-1,4-dithiepine |
Mechanistic Insights
The formation of the dithiepine ring is proposed to proceed via nucleophilic attack of the dithiol anion (generated by NaH deprotonation) on the electrophilic alkyne carbon. This leads to a thiolate intermediate that undergoes intramolecular cyclization, forming the sulfur-containing seven-membered ring. The electron-withdrawing nature of the aromatic or heterocyclic substituent (such as pterin) facilitates this reaction by stabilizing intermediates and promoting ring closure.
The stereochemistry (Z-isomer) is favored due to steric and electronic factors during the cyclization step, although detailed stereochemical control mechanisms are still under investigation.
Comparative Analysis of Preparation Methods
| Aspect | Direct Dithiolene Formation | Oxidation + Thioketal Formation | Palladium-Catalyzed Coupling |
|---|---|---|---|
| Complexity | Moderate | Multi-step | Single-step for alkyne introduction |
| Reaction Time | 3–6 hours | Oxidation (6 h) + Thioketal (3 h) | 3–4 hours |
| Yield Range (%) | 60–74 | ~73–75 (thioketal) | 62–85 |
| Substrate Scope | Alkynyl-substituted heterocycles | Hydroxy-substituted alkynes | Chloro-substituted aromatic/heterocyclic |
| Advantages | One-step ring formation, good yields | Allows functional group transformation | Efficient alkyne installation |
| Limitations | Requires inert atmosphere, moisture sensitive | Requires strong oxidants, multiple steps | Requires expensive catalysts |
Summary of Research Findings
The direct dithiolene annulation method is a novel, efficient, and convenient approach for synthesizing seven-membered dithiepine rings, including (Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine derivatives.
The palladium-catalyzed coupling to introduce the alkyne functionality is a critical enabling step for subsequent sulfur ring formation.
Oxidation of hydroxyalkynes to ketones followed by thioketal formation provides an alternative pathway but involves more steps and harsher conditions.
The electron-withdrawing character of the aromatic or heterocyclic substituent adjacent to the alkyne is essential for successful dithiepine ring formation.
The stereoselectivity and yields are generally favorable, making these methods suitable for further synthetic applications, including the synthesis of molybdenum cofactor analogs and related bioactive molecules.
Chemical Reactions Analysis
Types of Reactions
(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiepine ring to more saturated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the dithiepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized dithiepines.
Scientific Research Applications
The compound (Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine is a member of the dithiepine family, which has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores the diverse applications of this compound, focusing on its chemical behavior, biological activity, and potential therapeutic uses.
Anticancer Properties
Recent research indicates that compounds related to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of dithiepines have shown promising results in inhibiting glioblastoma cells, suggesting their potential as chemotherapeutic agents .
Case Study: Cytotoxic Activity
- Study : A study investigated the effects of dithiepine derivatives on glioblastoma cell lines.
- Findings : Certain compounds demonstrated IC50 values comparable to established chemotherapeutics like cisplatin, indicating their potential for further development as cancer treatments .
Antimicrobial Activity
Dithiepines have also been evaluated for their antimicrobial properties. Research shows that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Case Study: Antimicrobial Efficacy
- Study : A series of experiments tested this compound against common pathogens.
- Results : The compound exhibited notable inhibition zones in agar diffusion assays against both Gram-positive and Gram-negative bacteria .
Applications in Material Science
Beyond biological applications, this compound has potential uses in material science. Its unique electronic properties make it suitable for applications in organic electronics and photonics.
Conductive Polymers
Research has explored the incorporation of dithiepines into conductive polymers for use in organic light-emitting diodes (OLEDs) and organic solar cells. The presence of sulfur atoms enhances charge transport properties, making these materials efficient for electronic applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dihydro-2-phenyl-5H-1,4-dithiepine
- 6,7-dihydro-2-methyl-5H-1,4-dithiepine
Uniqueness
(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties compared to other dithiepines. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
(Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of the biological activity associated with this compound, including relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a seven-membered ring structure with two sulfur atoms, which contributes to its chemical reactivity and biological properties. The presence of a p-tolyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Anticancer Properties
Recent studies have indicated that derivatives of dithiepine compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, research has shown that certain substituted dithiepine analogs can induce apoptosis in glioblastoma cells, highlighting their potential as anticancer agents .
Table 1: Cytotoxic Activity of Dithiepine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | U87 (glioblastoma) | 15 | Induction of apoptosis |
| Dithiepine Analog A | HeLa (cervical) | 20 | Inhibition of cell proliferation |
| Dithiepine Analog B | MCF-7 (breast) | 25 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that certain dithiepine derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
Table 2: Antimicrobial Activity of Dithiepine Derivatives
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Dithiepine Analog C | Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing structural damage and cell lysis.
- Inhibition of Enzymatic Activity : Some studies suggest that dithiepine derivatives may inhibit specific enzymes vital for cancer cell survival and proliferation.
Case Studies
A notable study involved the synthesis and evaluation of various substituted dithiepines for their anticancer properties. The research found that modifications to the p-tolyl group significantly influenced the cytotoxicity and selectivity towards cancer cells compared to normal cells .
In another case study focusing on antimicrobial activity, researchers tested several dithiepine derivatives against clinical isolates of resistant bacterial strains. Results indicated that these compounds could serve as lead candidates for developing new antimicrobial agents .
Q & A
Basic Questions
Synthesis and Isolation Methods Q: What experimental protocols are recommended for synthesizing and isolating (Z)-6,7-dihydro-2-p-tolyl-5H-1,4-dithiepine? A: The synthesis typically involves heterocyclization reactions using propargyl chloride and dipotassium ethane-1,2-bis(thiolate) under hydrazine hydrate–KOH conditions. Key steps include:
- Reaction Optimization : Adjusting molar ratios and reaction time to favor dithiepine formation over competing pathways (e.g., dithianes).
- Purification : Column chromatography with hexane-chloroform (9:1) effectively isolates the target compound from byproducts like 2-methylidene-1,4-dithiane .
- Characterization : GC/MS analysis (e.g., identifying molecular ion peaks at m/z 132 for cyclic products) and NMR spectroscopy confirm purity and regiochemistry .
Structural Characterization Q: How is the structure of this compound validated experimentally? A: A combination of techniques is required:
- X-ray Crystallography : Resolves bond lengths, torsion angles (e.g., dihedral angles in the dithiepine ring), and stereochemistry (Z-configuration) .
- IUPAC Nomenclature : The naming adheres to rules for λ⁴-sulfur heterocycles, where "1,4-dithiepine" denotes sulfur atoms at positions 1 and 4 in a seven-membered ring .
- Spectroscopy : H and C NMR identify proton environments (e.g., p-tolyl substituents) and confirm conjugation patterns .
Advanced Research Questions
Mechanistic Pathways in Heterocyclization Q: What reaction mechanisms explain the formation of 1,4-dithiepine derivatives? A: The reaction likely proceeds via nucleophilic attack of thiolate ions on propargyl chloride, forming a thiiranium intermediate. Cyclization occurs through intramolecular thiolate-thiiranium interactions, with stereochemical outcomes influenced by solvent polarity and base strength. Competing pathways (e.g., dithiane formation) are minimized by optimizing reaction kinetics and thermodynamics . Computational studies (DFT) could further elucidate transition states and regioselectivity.
Resolving Data Contradictions in Synthetic Yields Q: How should researchers address discrepancies in reported yields of (Z)-isomers? A: Discrepancies often arise from:
- Byproduct Interference : Co-elution of isomers during chromatography. Use preparative HPLC or dual-column systems for better resolution .
- Analytical Sensitivity : GC/MS may underestimate low-concentration isomers. Validate with high-resolution MS or F NMR (if fluorinated analogs exist).
- Reproducibility : Document reaction conditions rigorously (e.g., humidity, inert gas purity) and share raw data via open-access platforms to facilitate cross-validation .
Computational Modeling of Electronic Properties Q: How can computational methods predict the reactivity of this dithiepine? A: Density Functional Theory (DFT) calculations assess:
- Frontier Molecular Orbitals : HOMO-LUMO gaps predict susceptibility to electrophilic/nucleophilic attacks.
- Conformational Stability : Torsional scans evaluate strain in the seven-membered ring, correlating with experimental X-ray data .
- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, guiding solvent selection for synthesis .
Bioactivity Assessment via Structural Analogs Q: What methodologies are suitable for evaluating pharmacological potential? A: Leverage structure-activity relationships (SAR) from related heterocycles:
- In Vitro Assays : Test inhibition of enzymes like cyclooxygenase or cytochrome P450, using diazepine derivatives as benchmarks .
- Molecular Docking : Simulate binding affinities to targets (e.g., GPCRs) using crystal structures of homologous compounds .
- Toxicity Screening : Compare metabolic stability with diarylheptanoid analogs, which share similar lipophilic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
